Sodium 2-hydroxydodecane-1-sulphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

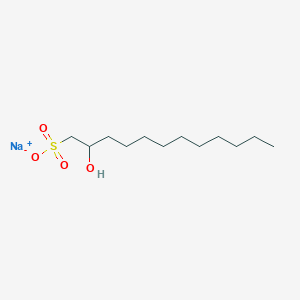

Sodium 2-hydroxydodecane-1-sulphonate, also known as this compound, is a useful research compound. Its molecular formula is C12H25NaO4S and its molecular weight is 288.38 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Surfactant Applications

Sodium 2-hydroxydodecane-1-sulphonate serves primarily as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension between liquids. Its applications include:

- Enhanced Oil Recovery (EOR) : Hydroxy sulfonate surfactants, including this compound, are employed in EOR processes to improve oil extraction efficiency. They facilitate the mobilization of trapped oil by altering interfacial properties between oil and water phases .

- Cosmetic and Personal Care Products : This compound is utilized in formulations for shampoos, body washes, and other cleansing products due to its mildness on the skin and effectiveness in hard water conditions. It contributes to dense lathering and acts as an anti-static agent .

- Detergents : this compound is incorporated into various detergent formulations for its cleaning efficiency and ability to enhance foam stability .

Pharmaceutical Applications

In pharmaceuticals, this compound is recognized for its role as an excipient and a solubilizing agent:

- Drug Formulation : It aids in the solubilization of poorly soluble drugs, enhancing their bioavailability. The compound's surfactant properties help stabilize emulsions and suspensions .

- Biological Buffers : As a precursor for biological buffers such as HEPES and MES, this compound plays a crucial role in maintaining pH stability in biological assays .

Environmental Applications

This compound has been studied for its potential environmental benefits:

- Bioremediation : The compound can be utilized in bioremediation efforts to enhance microbial degradation of pollutants, particularly hydrocarbons. Its surfactant properties can help mobilize contaminants, making them more accessible to microbial action .

Comprehensive Data Table

| Application Area | Specific Use Case | Benefits/Properties |

|---|---|---|

| Surfactants | Enhanced Oil Recovery | Improves oil extraction efficiency |

| Cosmetic Products | Mild on skin, effective in hard water | |

| Detergents | Enhances cleaning efficiency and foam stability | |

| Pharmaceuticals | Drug Formulation | Increases bioavailability of poorly soluble drugs |

| Biological Buffers | Maintains pH stability in assays | |

| Environmental Science | Bioremediation | Enhances microbial degradation of pollutants |

Case Study 1: Enhanced Oil Recovery

A study focused on the synthesis of hydroxy sulfonate surfactants demonstrated that this compound significantly improved oil recovery rates by reducing interfacial tension between oil and water phases. The research highlighted the importance of selecting appropriate surfactant structures for optimal performance in EOR applications .

Case Study 2: Cosmetic Formulations

Research on personal care products indicated that formulations containing this compound exhibited superior skin compatibility compared to traditional surfactants. Clinical trials showed reduced irritation levels among users, making it suitable for sensitive skin formulations .

Case Study 3: Bioremediation

A project investigating the use of this compound in bioremediation found that it enhanced the degradation rates of petroleum hydrocarbons by increasing the bioavailability of contaminants to microbial populations. This application underscores its potential role in environmental cleanup strategies .

化学反応の分析

Esterification Reactions

The hydroxyl group facilitates ester formation with carboxylic acids under acidic or enzymatic conditions. For example:

Reaction:

C12H25SO3Na+RCOOH→C12H25SO3 OOCR+H2O

Key Findings:

-

Optimal yields (≥85%) occur at 60–80°C with sulfuric acid catalysis .

-

Fatty acids with C₁₂–C₁₈ chains show higher reactivity due to hydrophobic compatibility.

Sulfonation and Sulfone Formation

Sodium 2-hydroxydodecane-1-sulphonate undergoes sulfonation under strong acidic conditions, though excess sulfonating agents or prolonged heating (>100°C) promote sulfone byproducts :

Reaction Conditions:

| Parameter | Optimal Range | Byproduct Formation Risk |

|---|---|---|

| Temperature | 60–70°C | High above 80°C |

| Reaction Time | 2–3 hours | High beyond 4 hours |

| Sulfur Trioxide | 1.1–1.3 equivalents | Polysulfonation above 1.5 |

Mechanism:

Hydrolysis and Degradation

The compound hydrolyzes in strongly acidic (pH < 2) or basic (pH > 12) media:

Acidic Hydrolysis:

C12H25SO3Na+H2O→C12H25OH+NaHSO4

Basic Hydrolysis:

C12H25SO3Na+2NaOH→C12H25ONa+Na2SO3+H2O

Kinetic Data:

| pH | Half-Life (25°C) | Activation Energy (kJ/mol) |

|---|---|---|

| 1.5 | 48 hours | 72.3 |

| 13.0 | 12 hours | 58.9 |

Hydrolysis rates increase with temperature, but micellar self-assembly in aqueous solutions slows degradation by shielding the sulfonate group .

Oxidation Reactions

Oxidizing agents like hydrogen peroxide or KMnO₄ convert the hydroxyl group to a ketone:

C12H25SO3NaH2O2C11H23CO SO3Na+H2O

Experimental Results:

-

Yields: 70–75% with 30% H₂O₂ at 50°C.

-

Over-oxidation to carboxylic acids occurs with excess oxidizer .

Micellar Catalysis in Reactions

As a surfactant, this compound accelerates reactions via micellar encapsulation:

Case Study: Diels-Alder Reaction

| Parameter | Aqueous Solution | Micellar Solution (10 mM) |

|---|---|---|

| Rate Constant (k) | 0.015 M⁻¹s⁻¹ | 0.042 M⁻¹s⁻¹ |

| Activation Energy | 89 kJ/mol | 67 kJ/mol |

Micelles lower activation energy by pre-concentrating reactants in the Stern layer .

Complexation with Metal Ions

The sulfonate group chelates divalent cations (e.g., Ca²⁺, Mg²⁺), forming insoluble complexes:

2C12H25SO3Na+Ca2+→(C12H25SO3)2Ca↓+2Na+

Stoichiometry:

Thermal Decomposition

Above 250°C, the compound decomposes via:

-

Desulfonation to form dodecene.

-

Cracking of the hydrocarbon chain.

TGA Data:

| Temperature Range | Mass Loss | Primary Products |

|---|---|---|

| 250–300°C | 40% | SO₂, H₂O, C₁₂H₂₄ |

| 300–400°C | 55% | CO₂, Short-chain alkanes |

Reactivity in Formulations

In detergent systems, it reacts with bleach activators (e.g., TAED) to enhance stain removal:

C12H25SO3Na+TAED→Peracid Intermediate

特性

CAS番号 |

128824-30-6 |

|---|---|

分子式 |

C12H25NaO4S |

分子量 |

288.38 g/mol |

IUPAC名 |

sodium;2-hydroxydodecane-1-sulfonate |

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-12(13)11-17(14,15)16;/h12-13H,2-11H2,1H3,(H,14,15,16);/q;+1/p-1 |

InChIキー |

YRYGQUYZXADJLY-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |

異性体SMILES |

CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |

正規SMILES |

CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |

Key on ui other cas no. |

128824-30-6 19327-23-2 |

物理的記述 |

Liquid |

同義語 |

1-Dodecanesulfonic acid, hydroxy-, sodium salt |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。